

Physicochemical Properties of 2-Methylcardol Triene: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Methylcardol triene

Cat. No.: B8069785

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methylcardol triene, a phenolic lipid derived from cashew nut shell liquid (CNSL), is a molecule of significant interest in the fields of medicinal chemistry and drug development.^{[1][2]} Its unique structural features, comprising a resorcinol ring with a methyl group and an unsaturated fifteen-carbon aliphatic side chain, contribute to its distinct physicochemical properties and biological activities. This technical guide provides a comprehensive overview of the known physicochemical characteristics of **2-Methylcardol triene**, details common experimental protocols for their determination, and visualizes a general workflow for its characterization. This document is intended to serve as a foundational resource for researchers engaged in the study and application of this promising natural product.

Physicochemical Properties

The following table summarizes the available quantitative data for **2-Methylcardol triene**. It is important to note that while some properties have been experimentally determined, others, such as melting and boiling points, are not readily available in the current literature.

Property	Value	Source
Molecular Formula	C ₂₂ H ₃₂ O ₂	[1][3][4]
Molecular Weight	328.5 g/mol	[1][3][5]
CAS Number	50423-15-9	[1][3][4]
Appearance	A neat oil	[1][5]
Purity	≥95%	[1][3][5]
Solubility	[1]	
DMF: 20 mg/ml	[1]	
DMSO: 15 mg/ml	[1]	
Ethanol: 22 mg/ml	[1]	
Ethanol:PBS (pH 7.2) (1:1): 0.5 mg/ml	[1]	
LogP (Predicted)	7.5	[6]
Melting Point	N/A	[4]
Boiling Point	N/A	[4]
pKa	Not available	

Experimental Protocols

Detailed experimental protocols for the determination of all physicochemical properties of **2-Methylcardol triene** are not explicitly available. However, based on the characterization of similar phenolic lipids, the following general methodologies are commonly employed.

Isolation and Purification

2-Methylcardol triene is a component of cashew nut shell liquid (CNSL), which is a complex mixture of phenolic lipids.[2][7] The isolation of **2-Methylcardol triene** typically involves chromatographic techniques.

- High-Performance Liquid Chromatography (HPLC): HPLC is a primary method for the separation and purification of components from CNSL.[7] A typical protocol would involve:
 - Stationary Phase: A reversed-phase column (e.g., C18).
 - Mobile Phase: A gradient of organic solvents (e.g., acetonitrile, methanol) and water, often with a small amount of acid (e.g., acetic acid) to improve peak shape.
 - Detection: UV detection at a wavelength where the phenolic chromophore absorbs (e.g., 280 nm).
 - Fraction Collection: Fractions corresponding to the peak of **2-Methylcardol triene** are collected for further analysis.

Structural Elucidation and Purity Assessment

A combination of spectroscopic and spectrometric techniques is used to confirm the structure and assess the purity of the isolated compound.

- Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.[3] High-resolution mass spectrometry (HRMS) can provide the exact mass, which helps in confirming the molecular formula.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR are crucial for elucidating the detailed chemical structure.[3] These techniques provide information about the number and types of protons and carbons, their connectivity, and the stereochemistry of the double bonds in the alkyl side chain.
- Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule, such as the hydroxyl (-OH) groups of the resorcinol ring and the C=C bonds of the aromatic ring and the aliphatic chain.[3]
- Thin-Layer Chromatography (TLC): TLC is a rapid and simple method for assessing the purity of the isolated compound and for monitoring the progress of purification.[3] A suitable solvent system is chosen to achieve good separation of the components.

Determination of Physicochemical Properties

- **Solubility:** To determine solubility, an excess of **2-Methylcardol triene** is added to a known volume of the solvent of interest. The mixture is agitated at a constant temperature until equilibrium is reached. The suspension is then filtered or centrifuged, and the concentration of the dissolved compound in the supernatant is determined, typically by HPLC or UV-Vis spectrophotometry.
- **LogP:** The partition coefficient (LogP) is a measure of the lipophilicity of a compound. While a predicted value is available, experimental determination can be performed using the shake-flask method, where the compound is partitioned between octanol and water. The concentrations in each phase are then measured to calculate the partition coefficient.

Biological Activity and Potential Applications

2-Methylcardol triene has demonstrated several biological activities that suggest its potential for drug development.

- **α -Glucosidase Inhibition:** It has been shown to inhibit α -glucosidase with an IC_{50} value of 39.6 μ M, indicating potential for the development of antidiabetic agents.[\[1\]](#)
- **Schistosomicidal Activity:** The compound is lethal to adult *S. mansoni* worms at concentrations of 100 and 200 μ M, highlighting its potential as an anthelmintic agent.[\[1\]](#)
- **Antiplasmodial Activity:** **2-Methylcardol triene** has shown good antimalarial activity against the D6 strain of *Plasmodium falciparum* with an IC_{50} of 5.39 μ M.[\[8\]](#)

These activities underscore the importance of thoroughly characterizing its physicochemical properties to understand its absorption, distribution, metabolism, and excretion (ADME) profile, which is critical for drug design and development.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the isolation and characterization of **2-Methylcardol triene** from its natural source.



[Click to download full resolution via product page](#)

Caption: Workflow for the characterization of **2-Methylcardol triene**.

Conclusion

2-Methylcardol triene is a natural product with compelling biological activities that warrant further investigation for its potential therapeutic applications. This guide has summarized its known physicochemical properties and outlined the standard experimental procedures for its characterization. The provided workflow visualization offers a logical framework for researchers new to the study of this compound. Further research to determine un-reported properties such as its melting point, boiling point, and pKa will be valuable in creating a more complete profile of this molecule and will aid in its future development as a potential therapeutic agent.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. caymanchem.com [caymanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. 50423-15-9_Methylcardol trieneCAS号:50423-15-9_Methylcardol triene【结构式 性质 英文】 - 化源网 [chemsrc.com]
- 5. Methylcardol triene - Antiparasitics - CAT N°: 23404 [bertin-bioreagent.com]
- 6. PubChemLite - Methylcardol triene (C22H32O2) [pubchemlite.lcsb.uni.lu]
- 7. mdpi.com [mdpi.com]
- 8. Antiplasmodial evaluation of Anacardium occidentale and alkyl-phenols – ScienceOpen [scienceopen.com]
- To cite this document: BenchChem. [Physicochemical Properties of 2-Methylcardol Triene: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8069785#physicochemical-properties-of-2-methylcardol-triene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com